molecular formula C14H8N4O5S2 B2538706 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 313276-07-2

3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2538706
CAS RN: 313276-07-2
M. Wt: 376.36
InChI Key: HPLRCTGGJHRAFX-UHFFFAOYSA-N
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Description

The compound 3,5-dinitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiophene, thiazole, and benzamide are present in the compounds studied within these papers. These motifs are known for their relevance in pharmaceutical chemistry due to their presence in compounds with various biological activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic precursors. For instance, the synthesis of 4-aryl-N-(5,6-R-benzo[d]thiazol-2-yl)-2-hydroxy-4-oxobut-2-enamides involves the interaction of 5-arylfuran-2,3-diones with 5,6-R-benzo[d]thiazole-2-amines, followed by confirmation of the product structure through IR, NMR, and mass spectrometry . Another related synthesis pathway includes the condensation of various intermediates, such as 3-aminothiophene-2-carboxamide with other chemical entities, to form complex molecules with antimicrobial properties . These methods provide insight into the possible synthetic routes that could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using spectral analysis and X-ray diffraction studies. For example, the crystal structure of a related compound was determined, revealing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These techniques are crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.

Chemical Reactions Analysis

The chemical reactions involving thiophene and thiazole derivatives typically include condensation and substitution reactions, which are fundamental in building the complex structures observed in the synthesized compounds. The biological activity studies of these compounds often involve their interaction with biological targets, which can be studied through molecular docking . These reactions and interactions are key to understanding the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing thiophene, thiazole, and benzamide groups can be inferred from the studies on related compounds. These properties include solubility, melting points, and stability, which are influenced by the presence of functional groups and the overall molecular structure. The antimicrobial and analgesic activities of these compounds suggest that they have significant interactions with biological systems, which can be attributed to their chemical properties .

Scientific Research Applications

Antimicrobial Agents

A study explored the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers, demonstrating significant antimicrobial activity against bacterial and fungal strains. Some synthesized molecules surpassed reference drugs in potency against pathogenic strains, especially Gram-positive bacteria (Bikobo et al., 2017).

Antifungal Agents

Research on 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and their 2-alkoxy derivatives, synthesized for potential use as antifungal agents, revealed the compounds' effectiveness against various fungi. The structural characterization and antifungal screening emphasized the compounds' potential in medical applications (Narayana et al., 2004).

Polymer Synthesis

A novel approach for synthesizing optically active poly(amide-imide)s incorporating thiazole moiety was introduced. The synthesis involved polycondensation reactions and yielded polymers with significant inherent viscosities and optical activity, useful in high-performance material applications (Mallakpour & Ahmadizadegan, 2013).

Anticancer Research

Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity. Several compounds showed promising results against various cancer cell lines, outperforming the reference drug in some cases (Ravinaik et al., 2021).

Crystallography

The structural analysis of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide showcased its molecular conformation and interactions, offering insights into its potential in various scientific domains (Sharma et al., 2016).

properties

IUPAC Name

3,5-dinitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O5S2/c19-13(8-4-9(17(20)21)6-10(5-8)18(22)23)16-14-15-11(7-25-14)12-2-1-3-24-12/h1-7H,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLRCTGGJHRAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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